Allopregnane-3alpha,20beta-diol

Description

Classification and Significance within the Neurosteroid Class

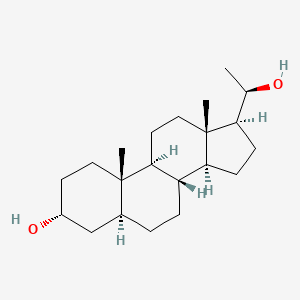

Allopregnane-3alpha,20beta-diol is a naturally occurring neurosteroid, a class of steroids synthesized within the brain that can modulate neuronal excitability. ontosight.ai It belongs to the pregnane (B1235032) neurosteroid subclass, which also includes well-known compounds like allopregnanolone (B1667786) and allotetrahydrodeoxycorticosterone (THDOC). nih.gov Specifically, it is a metabolite of progesterone (B1679170). researchgate.net The defining chemical structure of this compound features a pregnane skeleton with hydroxyl groups at the 3-alpha and 20-beta positions. ontosight.ainih.gov

The significance of this compound lies in its biological activities, including its neuroprotective and anti-inflammatory properties. ontosight.aiontosight.ai Research has indicated its potential as a therapeutic agent for neurological disorders. ontosight.ai This neurosteroid modulates the activity of various ion channels and receptors in the brain, most notably the GABA-A receptor, which is a key player in inhibitory neurotransmission. ontosight.aiontosight.ai This modulation can result in anxiolytic (anxiety-reducing), anticonvulsant, and sedative effects. ontosight.ai Furthermore, it has been implicated in the regulation of the body's stress response and anxiety. ontosight.ai

Table 1: Classification and Properties of this compound

| Feature | Description |

|---|---|

| Class | Neurosteroid |

| Subclass | Pregnane neurosteroid |

| Chemical Formula | C21H36O2 |

| Key Structural Features | Pregnane skeleton with hydroxyl groups at positions 3-alpha and 20-beta |

| Primary Biological Functions | Neuroprotection, anti-inflammatory effects, modulation of GABA-A receptors |

Historical Development of Pregnane Neurosteroid Research

The concept of "neurosteroids" was first introduced by the French physiologist Étienne-Émile Baulieu. wikipedia.org In 1981, Baulieu and his colleagues proposed that some steroids are produced directly by the brain. nih.gov This led to the term "neurosteroid" to describe steroids synthesized in the nervous system, either from cholesterol or from steroid hormone precursors that accumulate there. nih.gov

The broader field of neurosteroid research has a history spanning approximately four decades. researchgate.net Steroid hormones have long been recognized for their sedative, anesthetic, and antiseizure properties in both animals and humans. nih.gov Over the past several decades, significant discoveries have been made regarding pregnane neurosteroids like allopregnanolone. nih.gov Research has illuminated their synthesis in the central nervous system and their rapid, non-genomic actions via GABA-A receptors. nih.gov This extensive body of research on related pregnane neurosteroids has laid the groundwork for understanding the potential roles and mechanisms of action of this compound.

Current Research Landscape for this compound Investigations

The current research landscape for this compound and other neurosteroids is focused on their therapeutic potential for a range of neurological and psychiatric conditions. ontosight.ai Studies are exploring their utility in treating epilepsy, anxiety disorders, and neurodegenerative diseases like Alzheimer's disease. ontosight.ai The potentiation of GABA-A receptors by compounds such as this compound is a key area of interest for developing treatments for anxiety and insomnia. ontosight.ai

Furthermore, its neuroprotective properties suggest it could be beneficial in preventing or slowing the progression of neurodegenerative diseases. ontosight.ai The development of synthetic neurosteroid analogs with improved bioavailability and efficacy is an active area of investigation. nih.gov For instance, the synthetic neurosteroid analog ganaxolone, which is an analog of allopregnanolone, has been in clinical trials for the treatment of epilepsy. wikipedia.org The ongoing research into the broader class of neurosteroids continues to provide valuable insights into the potential clinical applications of this compound.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Allopregnanolone |

| Allotetrahydrodeoxycorticosterone (THDOC) |

| Progesterone |

| Cholesterol |

| Ganaxolone |

| Pregnenolone (B344588) |

| Dehydroepiandrosterone |

| Androstanediol |

| Etiocholanone |

| Pregnenolone sulfate (B86663) (PS) |

| Dehydroepiandrosterone sulfate (DHEAS) |

| Estradiol |

| Alphaxolone |

| Alphadolone |

| Hydroxydione |

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-HZCKZVNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306469 | |

| Record name | (3α,5α,20R)-Pregnane-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-57-4 | |

| Record name | (3α,5α,20R)-Pregnane-3,20-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane-3alpha,20beta-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3α,5α,20R)-Pregnane-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOPREGNANE-3.ALPHA.,20.BETA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W3FD26217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Regulation of Allopregnane 3alpha,20beta Diol

Precursor Pathways and Enzymatic Transformations for Pregnane (B1235032) Neurosteroids

The journey to Allopregnane-3α,20β-diol begins with cholesterol and proceeds through a series of steroid intermediates.

The primary precursor for all steroid hormones, including pregnane neurosteroids, is cholesterol. nih.gov The initial and rate-limiting step in neurosteroidogenesis is the translocation of cholesterol from the outer to the inner mitochondrial membrane. nih.gov Within the mitochondria, the enzyme P450scc (cytochrome P450 side-chain cleavage) converts cholesterol to pregnenolone (B344588). nih.gov Pregnenolone then serves as a crucial branching point for the synthesis of various other steroids.

Pregnenolone can be converted to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Progesterone is a key intermediate in the pathway leading to Allopregnane-3α,20β-diol. The subsequent steps involve the reduction of progesterone.

The conversion of progesterone to allopregnanolone (B1667786) (also known as 3α,5α-tetrahydroprogesterone or 3α,5α-THP) is a critical pathway. This involves two key enzymatic steps:

5α-reduction: The enzyme 5α-reductase converts progesterone to 5α-dihydroprogesterone (5α-DHP). nih.gov This is an irreversible step. mdpi.com

3α-reduction: Subsequently, a 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the 3-keto group of 5α-DHP to a 3α-hydroxyl group, forming allopregnanolone. mdpi.com

Allopregnanolone, which possesses a ketone group at the C20 position, is the immediate precursor to the diol forms. The final step in the formation of Allopregnane-3α,20β-diol is the reduction of this C20 ketone.

The formation of Allopregnane-3α,20β-diol is catalyzed by a specific set of enzymes, primarily from the aldo-keto reductase and hydroxysteroid dehydrogenase families.

The aldo-keto reductase (AKR) superfamily of enzymes plays a pivotal role in the metabolism of steroids. Several members of the AKR1C subfamily are involved in the synthesis of pregnane diols. These enzymes exhibit broad substrate specificity and can act as 3-ketosteroid, 17-ketosteroid, and 20-ketosteroid reductases. hmdb.ca

AKR1C2 (Type 3 3α-HSD): This enzyme is a key player in the formation of allopregnanolone from 5α-DHP. mdpi.com It catalyzes the reduction of the 3-keto group to a 3α-hydroxyl group. mdpi.com AKR1C2 is considered a major isoform in the brain for the synthesis of anxiolytic steroids. hmdb.ca

AKR1C3 (Type 2 3α(17β)-HSD): While also capable of 3α-HSD activity, AKR1C3 is notably involved in the metabolism of androgens. hmdb.ca It can reduce Δ4-androstene-3,17-dione to testosterone. hmdb.ca Its role in the direct formation of Allopregnane-3α,20β-diol is less pronounced compared to its other functions.

AKR1C1 (20α-HSD): This enzyme is crucial for the reduction of the 20-keto group of progesterone and its metabolites. mdpi.com It exhibits high catalytic efficiency as a 20α-hydroxysteroid dehydrogenase (20α-HSD), converting progesterone to 20α-hydroxyprogesterone. nih.gov It can also act on allopregnanolone to produce 5α-pregnane-3α,20α-diol. mdpi.com The formation of the 20β-isomer, however, is catalyzed by a different enzymatic activity.

While the AKR1C family is well-characterized for 3α and 20α-reductions, the specific enzyme responsible for the formation of the 20β-hydroxyl group in Allopregnane-3α,20β-diol is a 20β-hydroxysteroid dehydrogenase.

5α-reductase: This enzyme is essential for the initial step in the conversion of progesterone to the allopregnane series of neurosteroids. By converting progesterone to 5α-DHP, it commits the precursor to the pathway leading to allopregnanolone and subsequently Allopregnane-3α,20β-diol. nih.gov There are two main isoforms of 5α-reductase, type 1 and type 2, which have distinct tissue distributions. nih.gov

3α-Hydroxysteroid Dehydrogenase (3α-HSD): As mentioned, this activity, primarily carried out by members of the AKR1C family, is responsible for the formation of the 3α-hydroxyl group characteristic of allopregnanolone and its diol derivatives. mdpi.com The reaction is reversible, allowing for the interconversion of 3α-hydroxy and 3-keto steroids. researchgate.net

The sequential action of 5α-reductase and 3α-HSD is fundamental for the production of the allopregnanolone precursor required for diol synthesis.

The enzymes responsible for the synthesis of Allopregnane-3α,20β-diol are found in various tissues, indicating that its production is not limited to a single organ.

Brain: The brain is a primary site for the de novo synthesis of neurosteroids. nih.gov The enzymes 5α-reductase and 3α-HSD are expressed in various brain regions, including the cortex, hippocampus, and cerebellum. nih.govnih.gov AKR1C1 and AKR1C2 are the major isoforms in the brain responsible for synthesizing anxiolytic steroids. hmdb.ca

Adrenal Glands: The adrenal glands are a major source of steroid hormones, including precursors for neurosteroid synthesis.

Gonads: The testes and ovaries produce significant amounts of steroid hormones that can serve as precursors for neurosteroid biosynthesis. AKR1C3 is the dominant form in the uterus. hmdb.ca

Other Tissues: The liver is a key site for steroid metabolism, with AKR1C4 being almost liver-specific. hmdb.ca The placenta is also a significant site of steroid synthesis during pregnancy, with high expression of 20α-HSD. nih.gov

Specific Enzymatic Systems Involved in Pregnane Diol Formation

Metabolic Fate and Catabolism of Pregnane Diols

Once formed, Allopregnane-3α,20β-diol and other pregnane diols undergo further metabolism for inactivation and excretion. The metabolic pathways for these compounds are complex and involve several enzymatic reactions.

The metabolism of pregnane diols generally involves conjugation reactions, which increase their water solubility and facilitate their elimination from the body. The primary conjugation pathways are glucuronidation and sulfation.

Glucuronidation: This process involves the attachment of glucuronic acid to the hydroxyl groups of the steroid molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and primarily occurs in the liver. The resulting glucuronide conjugates are then excreted in the urine and bile. For instance, 3α,20α-dihydroxy-5β-pregnane is metabolized to its 3-glucuronide conjugate in the liver. hmdb.ca

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the steroid, forming a sulfate (B86663) ester. This also increases water solubility for excretion.

In addition to conjugation, pregnane diols can be subject to back-oxidation. The hydroxyl groups at the 3α and 20β positions can be oxidized back to keto groups, effectively reversing their synthesis. This interconversion allows for the regulation of the local concentrations of active neurosteroids.

The specific catabolic pathways for Allopregnane-3α,20β-diol are not as extensively characterized as its biosynthesis. However, based on the known principles of steroid metabolism, it is likely that it is inactivated through oxidation of its hydroxyl groups and subsequent conjugation for excretion.

Hepatic Metabolism and Conjugation Pathways

The liver is the primary site for the metabolism and clearance of steroid hormones, including Allopregnane-3alpha,20beta-diol. The metabolic processes in the liver aim to increase the water solubility of these compounds, thereby facilitating their excretion from the body, primarily through urine and bile. The two main conjugation pathways for steroid metabolites are glucuronidation and sulfation.

Glucuronidation: This process involves the attachment of a glucuronic acid molecule to the steroid. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly found in the liver. rupahealth.com Pregnanediol, a closely related metabolite of progesterone, is known to be excreted in the urine as pregnanediol-3-glucuronide. rupahealth.comwikipedia.org This indicates that the hydroxyl group at the 3-alpha position of this compound is a likely site for glucuronidation. Studies have shown that progesterone metabolites can be metabolized to their respective glucuronides. nih.gov

Sulfation: This pathway involves the addition of a sulfate group, a reaction catalyzed by sulfotransferase enzymes (SULTs). The liver is rich in SULTs that act on steroids. elsevierpure.com Research has highlighted the importance of sulfated progesterone metabolites in various physiological and pathophysiological contexts. For instance, specific sulfated progesterone metabolites have been shown to be elevated in conditions like intrahepatic cholestasis of pregnancy (ICP). nih.govuchile.cl These sulfated metabolites can influence bile acid transport and homeostasis. nih.govuchile.cl The hydroxyl groups on this compound are potential sites for sulfation, leading to the formation of sulfated conjugates that can then be eliminated from the body. Some sulfated progesterone metabolites have been found to activate or inhibit nuclear receptors like the farnesoid X receptor (FXR), highlighting the biological significance of this conjugation pathway. nih.govnih.gov

| Conjugation Pathway | Enzyme Family | Primary Location | Function |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Liver | Increases water solubility for excretion. |

| Sulfation | Sulfotransferases (SULTs) | Liver | Increases water solubility and can modulate biological activity. |

Microbial Biotransformation as a Model for Mammalian Metabolism

The gut microbiome plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including steroids. Microbial enzymes can perform a variety of transformations on steroid molecules, such as hydrolysis, oxidation, reduction, and dehydroxylation. nih.govnih.govuni-muenster.de These microbial transformations can serve as a valuable model for understanding mammalian steroid metabolism, as the enzymatic reactions are often analogous.

Bacteria possess a diverse array of hydroxysteroid dehydrogenases that can interconvert hydroxyl and keto groups on the steroid nucleus, similar to the enzymes found in human tissues. illinois.edu For instance, certain gut bacteria are known to possess 20α-hydroxysteroid dehydrogenase activity, which is involved in the metabolism of cortisol. illinois.edu It is plausible that similar microbial enzymes exist that can act on the C20 position of pregnane derivatives to produce the 20β-hydroxy configuration.

Physiological and Pathophysiological Regulation of Endogenous Pregnane Diol Levels

The endogenous levels of pregnane diols, including this compound, are tightly regulated and fluctuate in response to various physiological and pathophysiological conditions.

Physiological Regulation: The synthesis of this compound is intrinsically linked to the levels of its precursor, progesterone. Therefore, its concentrations are expected to mirror the cyclical changes in progesterone production during the menstrual cycle and to rise significantly during pregnancy. The activity of the key enzyme, 20α-hydroxysteroid dehydrogenase (encoded by the AKR1C1 gene in humans), which is closely related to the 20β-enzyme, is known to be regulated by various factors. For instance, myometrial AKR1C1 expression increases during labor at term and can be influenced by hormones like progesterone and signaling molecules such as cAMP. nih.govnih.gov

Pathophysiological Regulation: Alterations in the levels of pregnane diols and their metabolites have been associated with several disease states. A notable example is intrahepatic cholestasis of pregnancy (ICP), a liver disorder that occurs in late pregnancy. In women with ICP, there is a significant increase in the levels of sulfated progesterone metabolites in the serum and urine. nih.govuchile.cl These elevated metabolites are thought to contribute to the pathogenesis of the disease by impairing bile acid transport and homeostasis. nih.govuchile.cl Specifically, certain sulfated progesterone metabolites have been shown to inhibit the farnesoid X receptor (FXR), a key regulator of bile acid synthesis and transport. nih.gov This inhibition can lead to the accumulation of bile acids in the liver and bloodstream, causing the symptoms of cholestasis.

Molecular Mechanisms of Allopregnane 3alpha,20beta Diol Action in the Nervous System

Ligand-Gated Ion Channel Modulation

Allopregnane-3alpha,20beta-diol's most well-characterized effects are centered on its ability to modulate the function of ligand-gated ion channels, which are critical for fast synaptic transmission.

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA\A) Receptors

The primary molecular target for this compound is the GABA\A receptor, the main inhibitory neurotransmitter receptor in the brain. plos.orgnih.gov As a positive allosteric modulator, it enhances the receptor's response to its endogenous ligand, GABA, thereby increasing inhibitory tone. nih.gov This modulation occurs at sites distinct from those for GABA, benzodiazepines, or barbiturates. nih.govnih.gov

The functional effects of neurosteroids on GABA\A receptors are dictated by the subunit composition of the receptor complex. GABA\A receptors are pentameric structures typically composed of α, β, and γ or δ subunits. plos.org The presence of a 3α-hydroxyl group, as in this compound, is crucial for the positive modulatory activity at GABA\A receptors. nih.gov In contrast, steroids with a 3β-hydroxyl group often act as negative allosteric modulators or antagonists. nih.gov

The specific combination of subunits influences the potency and efficacy of neurosteroid modulation. For instance, GABA\A receptors containing δ subunits, which are often located extrasynaptically and mediate tonic inhibition, exhibit particularly high sensitivity to neurosteroids. plos.orgnih.gov While direct studies on the subunit selectivity of this compound are limited, research on the closely related neurosteroid allopregnanolone (B1667786) shows that its modulatory effects are dependent on the specific α and β subunit isoforms present. plos.org For example, certain mutations in the α subunit can abolish the potentiating effects of neurosteroids. plos.org The presence of the 20-beta-hydroxyl group in this compound, as opposed to the 20-keto group in allopregnanolone, likely influences its specific interactions and functional selectivity at different GABA\A receptor subtypes.

Research has identified multiple neurosteroid binding sites within the transmembrane domains (TMDs) of the GABA\A receptor subunits, rather than the extracellular ligand-binding domain. plos.orgnih.govnih.gov These sites are considered crucial for the allosteric modulation of the receptor. Two primary types of binding sites have been characterized:

Intersubunit Sites: A key potentiating site is located at the interface between the β and α subunits (specifically the β(+)-α(-) interface) within their TMDs. plos.orgresearchgate.net This site is considered canonical for mediating the receptor-activating effects of positive allosteric modulators like allopregnanolone. researchgate.net

Intrasubunit Sites: In addition to the intersubunit site, novel binding pockets have been identified within the TMD helical bundles of individual α and β subunits. plos.orgresearchgate.net

The binding of neurosteroids to these sites is complex and state-dependent. For example, studies on allopregnanolone suggest that binding to the intersubunit and α1 intrasubunit sites contributes to the potentiation of GABA-elicited currents, while the functional role of the β3 intrasubunit site is less clear and may be involved in desensitization. plos.orgresearchgate.net The orientation of the steroid molecule within these pockets, dictated by its stereochemistry, is critical for its modulatory effect.

| Binding Site Location | Subunits Involved | Proposed Function | Reference |

|---|---|---|---|

| Intersubunit (Transmembrane Domain) | β(+)-α(-) Interface | Potentiation of GABA-mediated currents; Receptor activation. | plos.orgresearchgate.net |

| Intrasubunit (Transmembrane Domain) | α1 Subunit | Contributes to potentiation of GABA responses. | plos.orgresearchgate.net |

| Intrasubunit (Transmembrane Domain) | β3 Subunit | May mediate receptor desensitization. | researchgate.net |

The potentiation of GABA\A receptors by 3α-hydroxy neurosteroids is evident in both electrophysiological and biochemical assays.

Electrophysiological Findings: Patch-clamp recordings from neurons demonstrate that positive modulators like this compound enhance GABA-evoked chloride currents. nih.gov This is manifested as an increase in the amplitude and/or duration of inhibitory postsynaptic currents (IPSCs). For instance, related neurosteroids are known to prolong the decay time of spontaneous IPSCs. nih.gov Conversely, a related diol, 5β-pregnane-3β,20(R)-diol, has been shown to reduce the allopregnanolone-induced prolongation of the sIPSC decay time, highlighting the subtle but significant effects of stereochemistry on function. nih.gov

Biochemical Evidence: Biochemical studies provide further evidence for the allosteric modulation of GABA\A receptors. For example, the neurosteroid allopregnanolone has been shown to enhance the binding of the GABA\A receptor agonist [3H]muscimol to brain membranes. nih.gov This suggests that the neurosteroid induces a conformational change in the receptor that increases its affinity for the agonist. At subnanomolar concentrations, allopregnanolone can increase the number of accessible binding sites for [3H]muscimol while reducing the affinity, indicating a complex allosteric interaction. nih.gov

| Experimental Measure | Observed Effect of Positive Modulators | Underlying Mechanism | Reference |

|---|---|---|---|

| GABA-evoked Chloride Current | Increased amplitude and/or duration | Enhanced probability of channel opening | nih.gov |

| Inhibitory Postsynaptic Currents (IPSCs) | Prolonged decay time | Slower dissociation of GABA or stabilization of the open state | nih.gov |

| [3H]muscimol Binding | Enhanced binding | Allosteric conformational change increasing agonist affinity/binding sites | nih.gov |

Potential Interactions with Other Neurotransmitter Receptors (e.g., NMDA, 5-HT3, σ1)

Beyond their primary action on GABA\A receptors, neurosteroids, including potentially this compound, can interact with other key neurotransmitter receptors.

NMDA Receptors: Some neurosteroids, particularly sulfated variants like pregnenolone (B344588) sulfate (B86663), can modulate N-methyl-D-aspartate (NMDA) receptors. nih.gov These interactions can be either positive or negative, depending on the specific steroid and receptor subunit composition. For example, pregnenolone sulfate is a positive modulator of NMDA receptors, while another steroid, 20-oxo-5beta-pregnan-3alpha-yl sulfate, acts as a use-dependent inhibitor. nih.gov

5-HT3 Receptors: Gonadal steroids and their metabolites have been shown to act as functional antagonists at serotonin (B10506) type 3 (5-HT3) receptors, which are also ligand-gated ion channels. nih.gov This interaction appears to be allosteric, occurring at a site distinct from the serotonin binding site, possibly at the receptor-membrane interface. nih.gov Given its steroid structure, this compound may share this property.

Non-Genomic Signaling Pathways Beyond Classical Steroid Receptors

The rapid effects of this compound on neuronal excitability are characteristic of non-genomic signaling, which does not involve the activation of nuclear steroid receptors and subsequent gene transcription. nih.gov These rapid actions are mediated by its direct interactions with membrane-bound ion channels as described above.

Furthermore, the interaction of neurosteroids with proteins like the σ1 receptor points to broader non-genomic signaling roles. nih.gov The σ1 receptor can influence intracellular calcium homeostasis and modulate various kinases and ion channels, suggesting that neurosteroids could indirectly influence a wide array of cellular processes through this pathway. nih.gov Additionally, studies on other androgen metabolites, such as 3α-androstanediol (3α-Diol), have suggested that non-genomic actions can involve the modulation of G-protein activity and subsequent activation of downstream kinase cascades like the ERK/MAPK pathway. nih.gov While not directly demonstrated for this compound, these pathways represent plausible non-genomic mechanisms that could be engaged by this neurosteroid.

Rapid Effects on Neuronal Excitability

Involvement of Intracellular Signaling Cascades (e.g., Calcium Dynamics)

There is a notable absence of specific research on the involvement of this compound in intracellular signaling cascades, including its effects on calcium dynamics. Studies on other neurosteroid isomers have explored such mechanisms, but direct evidence for this compound's role is not documented in available research.

Receptor Binding and Pharmacophore Development Studies

Quantitative Receptor Binding Assays (e.g., [3H]flunitrazepam, [35S]TBPS, [3H]muscimol)

Specific quantitative receptor binding assays for this compound using radioligands such as [3H]flunitrazepam, [35S]TBPS, or [3H]muscimol have not been detailed in the accessible scientific literature. Such assays are crucial for determining the binding affinity of a compound to specific receptor sites, and this data is not available for this compound.

Structure-Activity Relationship (SAR) Insights from Pregnane (B1235032) Analogue Binding

While structure-activity relationship (SAR) studies of various pregnane analogues have provided valuable insights into the requirements for interaction with neurosteroid binding sites, specific SAR analyses focusing on this compound are not described in the available research. These studies are essential for understanding how the specific stereochemistry of the hydroxyl group at the C-20 position influences biological activity.

Computational Approaches to Neurosteroid-Receptor Interactions

Computational modeling and docking studies are powerful tools for predicting and analyzing the interaction between a ligand and its receptor. However, specific computational studies detailing the interaction of this compound with its putative receptor targets are not found in the current scientific literature.

Structure Activity Relationship Sar Studies of Allopregnane 3alpha,20beta Diol and Its Analogues

Stereochemical Determinants of Biological Activity

The three-dimensional arrangement of atoms in a neurosteroid molecule is paramount to its ability to modulate the GABA-A receptor. The orientation of hydroxyl groups and the stereochemistry of the steroid's ring junctions are critical factors influencing its pharmacological profile.

Importance of 3α-Hydroxyl and 20β-Hydroxyl Configurations

The presence of a hydroxyl group at the 3α-position of the A-ring is a well-established prerequisite for the positive allosteric modulation of GABA-A receptors by neurosteroids. nih.govnih.gov This 3α-OH group is believed to act as a hydrogen bond donor, a critical interaction for binding to the receptor. acs.org Compounds with a 3α-hydroxy group, such as allopregnanolone (B1667786), are potent enhancers of GABA-mediated chloride currents. nih.govnih.gov

The stereochemistry at the C-20 position in the side chain also significantly influences activity. While the 20-keto analogue, allopregnanolone, is a potent modulator, the activity of 20-hydroxylated metabolites depends on the orientation of the hydroxyl group. Studies on related compounds suggest that the 20β-hydroxyl configuration, as seen in allopregnane-3alpha,20beta-diol, may contribute differently to the molecule's activity compared to the 20α-isomer. For instance, the 3β,20β-dihydroxy-5α-pregnane (UC1011) has been identified as a neurosteroid antagonist, suggesting that the 20β-OH group might be compatible with or even favor antagonistic properties, depending on the stereochemistry of the rest of the molecule. nih.gov

Comparative Studies with 3β and 20α/β Isomers (e.g., Allopregnanolone, Allopregnane-3beta,20alpha-diol)

Comparative studies of various stereoisomers of this compound highlight the stringent structural requirements for GABA-A receptor modulation.

The stereochemistry at the C-3 position is a critical determinant of whether a neurosteroid will act as a positive modulator (agonist) or an antagonist. While 3α-hydroxy steroids are typically positive modulators, their 3β-hydroxy counterparts often exhibit antagonistic or weak partial agonist properties at the GABA-A receptor. nih.govelifesciences.org For example, epi-allopregnanolone (3β-hydroxy-5α-pregnan-20-one) can inhibit GABA-A receptor currents. elifesciences.org Similarly, allopregnane-3beta,20alpha-diol, with its 3β-hydroxyl group, is being investigated for its own unique neuroactive properties, which differ from the classical potentiation seen with 3α-hydroxysteroids. ontosight.ai

The isomer at the C-20 position also plays a crucial role. Allopregnanolone, with a ketone group at C-20, is a potent positive allosteric modulator. nih.govnih.gov Its reduced metabolite, allopregnane-3alpha,20alpha-diol, also demonstrates activity at the GABA-A receptor. mdpi.com The activity of this compound is less well-characterized, but based on the antagonistic nature of some 20β-hydroxylated steroids, it may have a distinct pharmacological profile from its 20α-isomer and the 20-keto parent compound. nih.gov

| Compound | C-3 Configuration | C-20 Configuration | General Activity at GABA-A Receptor |

|---|---|---|---|

| Allopregnanolone | 3α-OH | =O (keto) | Potent Positive Allosteric Modulator nih.govnih.gov |

| Allopregnane-3alpha,20alpha-diol | 3α-OH | α-OH | Active Modulator mdpi.com |

| This compound | 3α-OH | β-OH | Less characterized, potentially different from 20α-isomer |

| Allopregnane-3beta,20alpha-diol | 3β-OH | α-OH | Exhibits distinct neuroactive properties, often antagonistic or weakly agonistic ontosight.ai |

| Epi-allopregnanolone | 3β-OH | =O (keto) | Antagonist/Inhibitor elifesciences.org |

Influence of A/B Ring Junction Stereochemistry (5α- vs 5β-Pregnanes)

| Compound | A/B Ring Junction | General Potency at GABA-A Receptor |

|---|---|---|

| Allopregnanolone (5α-pregnane) | trans (planar) | Generally more potent nih.govnih.gov |

| Pregnanolone (5β-pregnane) | cis (bent) | Active, but generally less potent than 5α-isomer nih.govnih.gov |

Functional Group Modifications and their Impact on Receptor Binding

Altering the functional groups on the steroid scaffold provides another avenue to modulate biological activity. Modifications to the A and B rings have been explored to understand the SAR of neurosteroids and to develop novel analogues with potentially improved properties.

A-Ring Modifications (e.g., Amino, Epoxy, Fluoro Substitutions)

Modifications to the A-ring, particularly around the critical 3α-hydroxyl group, can have a significant impact on receptor binding and activity.

Replacing the 3α-hydroxyl group with a 3α-amino group has been shown to retain activity at the GABA-A receptor, indicating that a hydrogen bond donating group at this position is the key requirement. researchgate.net

Introduction of a fluorine atom at the 3α-position in place of the hydroxyl group has also been investigated. These 3α-fluoro analogues were found to be less active than their corresponding 3α-hydroxy counterparts, suggesting that while fluorine can act as a hydrogen bond acceptor, it is not as effective as the hydroxyl group in this position for optimal receptor interaction. researchgate.net The conversion of an epoxide to a 3α-fluoro-2β-hydroxy-5α-pregnan-20-one has also been reported, highlighting the synthetic accessibility of such modified steroids. researchgate.net

The creation of a 2α,3α-epoxy ring on the A-ring is another modification that has been explored to see if it can mimic the 3α-hydroxyl group's function. researchgate.net

| A-Ring Modification | Example Compound Type | Impact on GABA-A Receptor Activity |

|---|---|---|

| 3α-Amino Substitution | 3α-amino-5α-pregnan-20-one | Activity is retained, indicating the importance of a hydrogen bond donor. researchgate.net |

| 3α-Fluoro Substitution | 3α-fluoro-5α-pregnan-20-one | Activity is generally reduced compared to the 3α-hydroxy analogue. researchgate.net |

| 2α,3α-Epoxy Ring | 2α,3α-epoxy-5α-pregnan-20-one | Investigated as a potential mimic of the 3α-hydroxyl group. researchgate.net |

B-Ring Alterations (e.g., B-nor Analogues, Heteroatom Insertions like 6-oxa, 6-aza)

Modifications to the B-ring of the steroid nucleus have been less extensively studied but offer another strategy for altering the shape and properties of neurosteroids. The synthesis of 6-aza-allopregnanolone analogues has been reported, where a nitrogen atom is introduced into the B-ring. researchgate.net Similarly, the synthesis of 6-thia-allopregnanolone, containing a sulfur atom in the B-ring, has been achieved, and these compounds were found to exhibit GABA-A receptor activity comparable to allopregnanolone. researchgate.net Such heteroatom insertions can influence the molecule's polarity and hydrogen bonding capabilities, thereby affecting its interaction with the receptor.

Methodological Approaches and Research Tools in Allopregnane 3alpha,20beta Diol Investigations

In Vitro Experimental Models

In vitro models provide a controlled environment to investigate the direct effects of allopregnane-3α,20β-diol on cellular and molecular targets, free from the complexities of a whole biological system.

Primary Neuronal Culture Systems

Primary neuronal cultures, derived directly from the brain tissue of embryonic or neonatal animals, are a cornerstone for studying the effects of neuroactive steroids like allopregnane-3α,20β-diol. These cultures retain many of the physiological characteristics of neurons within the intact brain, including the expression of relevant receptors and the formation of synaptic connections.

Researchers utilize these systems to investigate how allopregnane-3α,20β-diol modulates neuronal function, particularly its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a key target for many neurosteroids. nih.govresearchgate.net For instance, patch-clamp electrophysiology on cultured hippocampal or cortical neurons allows for the direct measurement of ion flow through GABA-A receptor channels in the presence and absence of the compound. researchgate.netnih.gov Such studies can reveal whether allopregnane-3α,20β-diol enhances the receptor's response to GABA (positive allosteric modulation) or directly activates the receptor. nih.gov

Furthermore, primary neuronal cultures are employed to study the long-term effects of neurosteroid exposure, such as changes in receptor expression and synaptic plasticity. nih.gov For example, chronic treatment of cultured cortical neurons with the related neurosteroid allopregnanolone (B1667786) has been shown to alter the subunit composition and function of GABA-A receptors. nih.gov

Recombinant Receptor Expression Systems (e.g., HEK293 cells)

To dissect the specific interactions between allopregnane-3α,20β-diol and its receptor targets, researchers often turn to recombinant receptor expression systems. Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for this purpose due to their robust growth and high efficiency of transfection. nih.gov

In this approach, the genes encoding specific subunits of a receptor, such as the GABA-A receptor, are introduced into HEK293 cells. These cells then synthesize and assemble functional receptors on their surface. This allows for the study of allopregnane-3α,20β-diol's effects on precisely defined receptor subtypes. By varying the subunit composition of the expressed receptors, scientists can identify the specific subunits required for the compound's activity. nih.gov

Electrophysiological techniques, like two-electrode voltage clamp or patch-clamp, are used to measure the currents flowing through these recombinant receptors in response to GABA and allopregnane-3α,20β-diol. nih.gov This provides detailed information about the compound's potency and efficacy at different receptor isoforms.

Synaptosomal Preparations and Membrane Fractions for Binding Studies

Synaptosomes are resealed nerve terminals that are isolated from brain tissue through a process of homogenization and subcellular fractionation. nih.gov These preparations are enriched in synaptic components, including presynaptic and postsynaptic membranes, and are a valuable tool for studying the binding of neurosteroids to their receptors in a more native-like membrane environment. nih.gov

Binding assays using radiolabeled ligands that target specific sites on the GABA-A receptor can be performed on synaptosomal preparations or further purified membrane fractions. By competing with these radioligands, allopregnane-3α,20β-diol can reveal its affinity for different binding sites on the receptor complex. wustl.edunih.gov These studies help to characterize the binding pockets for neurosteroids and understand how they allosterically modulate receptor function.

The use of photoaffinity labeling, where a neurosteroid analog with a photoreactive group is used, can covalently link the compound to its binding site upon UV irradiation. Subsequent analysis by mass spectrometry can then identify the precise amino acid residues involved in the interaction. nih.gov

In Vivo Animal Models

In vivo animal models, particularly rodents, are indispensable for understanding the behavioral and neurophysiological effects of allopregnane-3α,20β-diol in a living organism.

Rodent Models for Behavioral and Neurophysiological Studies

Rodent models are extensively used to investigate the impact of neurosteroids on complex behaviors such as anxiety, depression, and seizure susceptibility. nih.govaesnet.org To assess the anxiolytic effects of allopregnane-3α,20β-diol, researchers may employ behavioral tests like the elevated plus maze, open field test, and light-dark box test. A reduction in anxiety-like behaviors in these tests following administration of the compound would suggest an anxiolytic effect.

Models of epilepsy, such as those induced by chemical convulsants (e.g., pilocarpine, pentylenetetrazole) or genetic predisposition, are used to evaluate the anticonvulsant properties of neurosteroids. aesnet.orgnih.gov In these models, the ability of allopregnane-3α,20β-diol to reduce seizure frequency, duration, or severity would be a key outcome measure. aesnet.org

Neurophysiological recordings in live animals, such as electroencephalography (EEG), can be used to monitor brain wave activity and assess the effects of allopregnane-3α,20β-diol on neuronal excitability and seizure-like discharges. aesnet.org

| Research Area | Rodent Model | Typical Assessments |

| Anxiety | Elevated Plus Maze, Open Field Test, Light-Dark Box | Time spent in open arms/center, locomotor activity, transitions between compartments |

| Seizures | Pilocarpine-induced status epilepticus, Pentylenetetrazole test | Seizure frequency, duration, and severity; EEG recordings |

| Stress | Forced swim test, Social isolation | Immobility time, social interaction, hormonal responses (e.g., corticosterone) |

Techniques for Administering and Measuring Endogenous Steroids in Vivo

To study the effects of exogenously applied allopregnane-3α,20β-diol, various administration routes are used in rodents, including intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) injections. The choice of route depends on the desired speed of onset and duration of action. For more localized effects, direct intracerebroventricular (i.c.v.) or intracerebral infusions can be performed. nih.gov

A critical aspect of neurosteroid research is the ability to measure their endogenous levels in biological samples. This is crucial for understanding their physiological roles and how their concentrations change in response to various stimuli, such as stress or during different physiological states. unica.it

Highly sensitive analytical techniques are required to quantify the often low concentrations of neurosteroids in brain tissue and plasma. The gold standard for this is mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC). acs.orgnih.gov These methods allow for the precise identification and quantification of allopregnane-3α,20β-diol and other related steroids. The process typically involves extraction of the steroids from the tissue or plasma, followed by derivatization to improve their detection by the mass spectrometer. acs.org

| Technique | Description | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then ionized and detected by mass. | Quantification of endogenous neurosteroids in brain and plasma. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. | High-throughput analysis of a wide range of neurosteroids. |

| Radioimmunoassay (RIA) | Uses antibodies to detect specific steroids. | Historically used, but less specific than MS-based methods. |

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Quantification

The precise identification and measurement of Allopregnane-3alpha,20beta-diol and its precursors are foundational to understanding its physiological roles. nih.gov A combination of powerful analytical and spectroscopic techniques is employed for this purpose.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a key technique for separating this compound from complex biological matrices. nih.gov Gas chromatography (GC) is also utilized, often in conjunction with mass spectrometry. nist.gov

Mass Spectrometry (MS): GC-MS is a powerful tool for both the quantification and structural confirmation of this compound. nih.govnih.gov This technique allows for the measurement of subpicomolar concentrations of the compound and its related steroids in various brain regions and other tissues. nih.gov Electron ionization mass spectrometry provides characteristic fragmentation patterns that serve as a molecular fingerprint for the compound. nist.gov

Spectroscopic Techniques: Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in the this compound molecule. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, while not as commonly cited in the initial search results for this specific stereoisomer, is a fundamental tool in steroid chemistry for the complete structural elucidation of isomers by analyzing the magnetic properties of atomic nuclei.

These techniques are often used in combination to ensure the accurate and sensitive detection and quantification of this compound, which exists in low concentrations in biological systems. nih.gov

| Analytical Technique | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Separation from biological samples. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and structural confirmation. nih.govnih.govnih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of molecular functional groups. nih.govnih.gov |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have emerged as indispensable tools for investigating the molecular interactions and dynamic behavior of neurosteroids like this compound. mdpi.comnih.gov These methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular Modeling and Docking: Computational approaches are used to build homology models of target receptors, such as the GABA-A receptor, and to predict the binding sites and modes of neurosteroids. nih.govbiorxiv.org These studies help to understand the structure-activity relationships that govern the modulatory effects of these compounds. For instance, computational analysis has been used to investigate the binding of neurosteroids to transport proteins, identifying key interactions that determine their affinity. mdpi.comnih.gov

Molecular Dynamics Simulations: MD simulations are employed to study the stability of neurosteroid-receptor complexes and to rationalize experimental findings. nih.gov These simulations provide a dynamic view of the interactions, revealing how the binding of a neurosteroid can induce conformational changes in a receptor and modulate its function. By simulating the movement of atoms over time, researchers can gain a deeper understanding of the mechanisms underlying the potentiation or inhibition of receptor activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed in the provided search results for this compound, QSAR studies are a common computational technique in neurosteroid research. These studies aim to correlate the chemical structure of a series of compounds with their biological activity, enabling the design of new molecules with desired properties.

Computational methods have been instrumental in exploring the polypharmacology of neurosteroids, suggesting that they may interact with multiple targets beyond their well-established roles as modulators of GABA-A and glycine (B1666218) receptors. biorxiv.orgfrontiersin.org

| Computational Method | Application in Neurosteroid Research |

| Molecular Modeling and Docking | Prediction of binding sites and modes. nih.govbiorxiv.org |

| Molecular Dynamics (MD) Simulations | Study of the stability and dynamics of ligand-receptor complexes. nih.gov |

| t-distributed Stochastic Neighbor Embedding (t-SNE) | Molecular similarity searches in chemical space. biorxiv.org |

Emerging Research Directions and Future Perspectives for Allopregnane 3alpha,20beta Diol Research

Elucidating Precise Molecular and Cellular Mechanisms of Action

The primary mechanism of action for many neurosteroids involves the modulation of ligand-gated ion channels, particularly the GABA-A receptor. While it is understood that allopregnanolone (B1667786) and its analogs can potentiate GABAergic inhibition, the precise molecular interactions of allopregnane-3alpha,20beta-diol with this receptor complex are still under active investigation. Future research will likely focus on identifying the specific binding sites and the conformational changes induced by this compound. Advanced techniques such as cryo-electron microscopy and computational modeling will be instrumental in visualizing these interactions at an atomic level. Furthermore, exploring the impact of this compound on the subunit composition of GABA-A receptors will provide a more nuanced understanding of its cell-type-specific effects. Beyond the GABA-A receptor, the potential for this compound to interact with other molecular targets, such as other ion channels, G-protein coupled receptors, and intracellular signaling pathways, remains a critical area for future exploration.

Understanding the Physiological and Pathophysiological Significance of Endogenous this compound

The physiological roles of endogenous this compound are not yet fully characterized. Its presence in various brain regions suggests a role in modulating neuronal excitability, mood, and stress responses. Future studies will aim to correlate fluctuations in endogenous levels of this neurosteroid with specific physiological states and behaviors. This will involve the development of more sensitive and specific analytical methods for its detection in biological samples.

In the context of pathophysiology, the potential involvement of this compound in neurological and psychiatric disorders is a significant area of research. Investigating its levels and function in conditions such as epilepsy, anxiety disorders, depression, and neurodegenerative diseases could reveal novel therapeutic targets. Understanding how the synthesis and metabolism of this compound are altered in disease states will be crucial for developing targeted interventions.

Exploring Developmental and Age-Related Dynamics of this compound Function

The neurochemical landscape of the brain undergoes significant changes throughout the lifespan, from early development to aging. It is plausible that the synthesis, metabolism, and function of this compound also exhibit developmental and age-related dynamics. Research in this area will focus on characterizing the expression of key enzymes involved in its synthesis and catabolism at different life stages. Furthermore, investigating how the sensitivity of its molecular targets, such as the GABA-A receptor, changes with age will provide insights into its age-dependent effects. This line of inquiry could have important implications for understanding developmental neurological disorders and age-related cognitive decline.

Interplay with Other Endogenous Neuroactive Compounds and Neuromodulators

The brain's function is governed by a complex interplay of various neuroactive compounds. This compound does not act in isolation. Future research will need to unravel its interactions with other endogenous neuromodulators, including other neurosteroids, neurotransmitters, and neuropeptides. For instance, understanding how this compound modulates or is modulated by the activity of glutamatergic, dopaminergic, and serotonergic systems will provide a more holistic view of its role in brain function. Investigating these complex interactions will be key to understanding the integrated physiological and behavioral effects of this neurosteroid.

Rational Design and Synthesis of Structurally Novel Pregnane (B1235032) Diols for Mechanistic Probes

To further dissect the mechanisms of action of this compound, the development of novel chemical tools is essential. The rational design and synthesis of structurally modified pregnane diols can serve as valuable mechanistic probes. By systematically altering the chemical structure of the parent compound, researchers can investigate the structure-activity relationships that govern its interaction with its molecular targets. These novel analogs can be designed to have increased potency, selectivity, or altered pharmacokinetic properties, allowing for more precise investigations into the physiological and pathophysiological roles of endogenous this compound. This approach will not only advance our fundamental understanding of neurosteroid biology but may also pave the way for the development of new therapeutic agents.

Q & A

Q. What are the key safety protocols for handling Allopregnane-3α,20β-diol in laboratory settings?

- Methodological Answer: Use NIOSH-approved respirators (N95) when handling powders to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Decontaminate spills with 70% ethanol followed by 10% sodium bicarbonate solution. Store in amber vials at 4°C with desiccants to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.